molecular formula C19H20N2O3 B11583895 N,N-diethyl-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide

N,N-diethyl-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11583895
M. Wt: 324.4 g/mol
InChI Key: BXLPLSNFVSCDOJ-UHFFFAOYSA-N
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Description

N,N-DIETHYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is an organic compound that features a complex structure combining furan and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves the reaction of furan-2-carboxylic acid with indole derivatives under specific conditions. The process often includes the use of coupling agents and catalysts to facilitate the formation of the desired product. For instance, the reaction might be carried out in the presence of a dehydrating agent like thionyl chloride, followed by the addition of N,N-diethylamine to form the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce alcohols or amines. Substitution reactions would result in various substituted indole derivatives .

Scientific Research Applications

N,N-DIETHYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIETHYL-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of furan and indole moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N,N-diethyl-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C19H20N2O3/c1-3-20(4-2)18(22)13-21-12-15(14-8-5-6-9-16(14)21)19(23)17-10-7-11-24-17/h5-12H,3-4,13H2,1-2H3

InChI Key

BXLPLSNFVSCDOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CO3

Origin of Product

United States

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